molecular formula C8H11NO3 B13562387 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol CAS No. 64835-31-0

4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

Cat. No.: B13562387
CAS No.: 64835-31-0
M. Wt: 169.18 g/mol
InChI Key: ANSZATXVVUZASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a catecholamine compound characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at C-1. This compound is known for its significant role in biological systems as a molecular messenger .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of the aminoethyl side-chain. One common method is the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar oxidation reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts on adrenergic receptors, influencing various physiological responses such as heart rate, blood pressure, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific aminoethyl side-chain and its role as a molecular messenger in biological systems. Its distinct structure allows it to interact with adrenergic receptors, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

64835-31-0

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)benzene-1,2-diol

InChI

InChI=1S/C8H11NO3/c9-6(4-10)5-1-2-7(11)8(12)3-5/h1-3,6,10-12H,4,9H2

InChI Key

ANSZATXVVUZASJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.